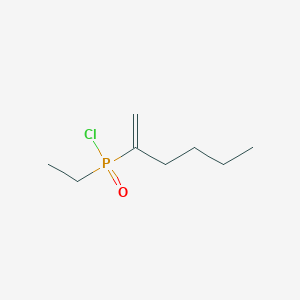
Ethyl(hex-1-en-2-yl)phosphinic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(hex-1-en-2-yl)phosphinic chloride is an organophosphorus compound characterized by the presence of a phosphinic chloride group attached to an ethyl and hex-1-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(hex-1-en-2-yl)phosphinic chloride typically involves the reaction of hex-1-en-2-yl chloride with ethylphosphinic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of advanced catalytic systems and automated control of reaction parameters further enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl(hex-1-en-2-yl)phosphinic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic chloride group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphinic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl(hex-1-en-2-yl)phosphinic chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinic acid derivatives and other organophosphorus compounds.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and other biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes and receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl(hex-1-en-2-yl)phosphinic chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to the active site of enzymes and inhibiting their activity. This interaction is mediated by the phosphinic chloride group, which forms covalent bonds with nucleophilic residues in the enzyme’s active site. The ethyl and hex-1-en-2-yl moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Ethyl(hex-1-en-2-yl)phosphinic chloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(hex-1-en-2-yl)phosphonic chloride: Contains a phosphonic chloride group instead of a phosphinic chloride group.
Hex-1-en-2-ylphosphinic chloride: Lacks the ethyl group, resulting in different chemical properties and reactivity.
Properties
CAS No. |
62305-69-5 |
|---|---|
Molecular Formula |
C8H16ClOP |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
2-[chloro(ethyl)phosphoryl]hex-1-ene |
InChI |
InChI=1S/C8H16ClOP/c1-4-6-7-8(3)11(9,10)5-2/h3-7H2,1-2H3 |
InChI Key |
DTFKTPJZELVNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)P(=O)(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















